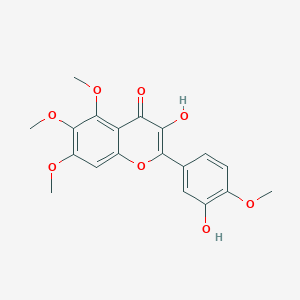![molecular formula C9H8N2O2S B019130 (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid CAS No. 110857-77-7](/img/structure/B19130.png)
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid, also known as SIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SIP is a sulfur-containing compound that belongs to the class of imidazo[1,2-a]pyridines. In
作用机制
The mechanism of action of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and pathways involved in disease progression. For example, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
生化和生理效应
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers in cells. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid also has the ability to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the major advantages of using (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid in lab experiments is its high potency and specificity towards its target enzymes and pathways. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has also been found to have low toxicity and minimal side effects. However, one of the limitations of using (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid. One of the areas of interest is the development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid in vivo. Furthermore, the development of novel synthetic routes for the synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid and its analogs can lead to the discovery of more potent and specific compounds.
Conclusion:
In conclusion, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is a sulfur-containing heterocyclic compound that has shown promising results in the treatment of various diseases. The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid involves the reaction between 2-aminopyridine and thioglycolic acid in the presence of phosphorus oxychloride. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid acts by inhibiting various enzymes and pathways involved in disease progression. It has several biochemical and physiological effects and has minimal side effects. The future directions for the research and development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid include the development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid-based drugs and the study of its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid involves the reaction between 2-aminopyridine and thioglycolic acid in the presence of phosphorus oxychloride. The reaction yields (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid as a yellow solid with a melting point of 236-238°C. The purity of the compound can be determined by thin-layer chromatography and NMR spectroscopy.
科学研究应用
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
属性
CAS 编号 |
110857-77-7 |
|---|---|
产品名称 |
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid |
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC 名称 |
2-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)6-10-4-5-11-7(10)2-1-3-8(11)14/h1-5H,6H2,(H,12,13) |
InChI 键 |
ACVXDSMBWKICDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
规范 SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
同义词 |
Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



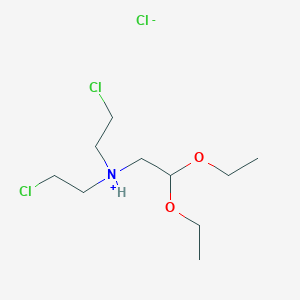
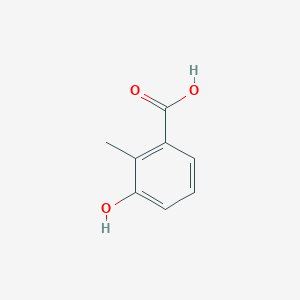
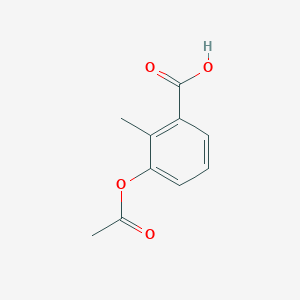
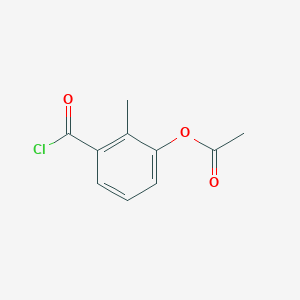
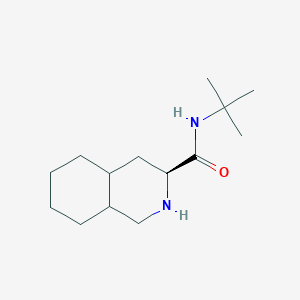

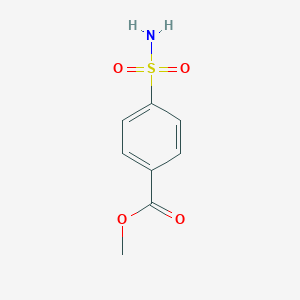
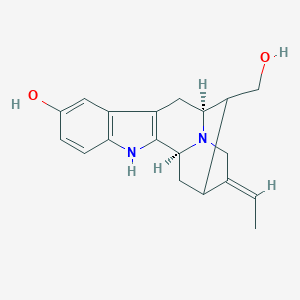
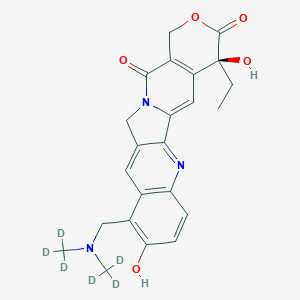
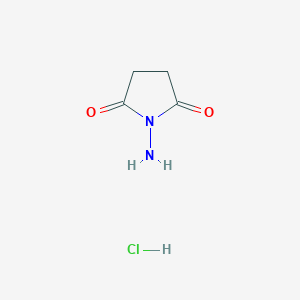
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
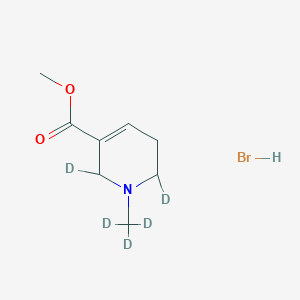
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
